molecular formula C13H13NO3 B15066898 Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione

Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione

Cat. No.: B15066898
M. Wt: 231.25 g/mol
InChI Key: PBXLNXAHQCGUCG-UHFFFAOYSA-N
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Description

Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione is a spiro compound characterized by a unique structure where a benzo[d][1,3]oxazine ring is fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]oxazine derivatives with cyclohexanone in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve crystallization or chromatography techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]oxazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Another spiro compound with a piperidine ring instead of a cyclohexane ring.

    Spiro[benzo[d][1,3]oxazine-4,4’-isoquinoline]: Features an isoquinoline ring, offering different reactivity and applications.

Uniqueness

Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

spiro[1H-3,1-benzoxazine-4,4'-cyclohexane]-1',2-dione

InChI

InChI=1S/C13H13NO3/c15-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14-12(16)17-13/h1-4H,5-8H2,(H,14,16)

InChI Key

PBXLNXAHQCGUCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C3=CC=CC=C3NC(=O)O2

Origin of Product

United States

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